2,3-Dichloro-4-fluorobenzenesulfonamide
Overview
Description
2,3-Dichloro-4-fluorobenzenesulfonamide (DCFBS) is a fluorinated aromatic sulfonamide that has been studied as a potential therapeutic agent for a variety of medical conditions. DCFBS is a fluorinated aromatic sulfonamide that has a wide range of applications in the field of medicinal chemistry. It has been studied for its potential to act as a therapeutic agent for a variety of medical conditions. DCFBS has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral properties.
Scientific Research Applications
Enantioselective Synthesis and Catalysis
Studies on N-fluorobenzenesulfonamide derivatives have demonstrated their importance in enantioselective synthesis. For instance, the asymmetric synthesis of 3'-fluorothalidomide by enantiodivergent electrophilic fluorination using cinchona alkaloids and N-fluorobenzenesulfonimide showcases the critical role of these compounds in producing enantiomerically pure substances (Yamamoto et al., 2011). Similarly, the enantioselective fluorination of 2-oxindoles catalyzed by chiral palladium complexes using N-fluorobenzenesulfonamides highlights the versatility of these reagents in synthesizing biologically active molecules with high enantioselectivity (Wang et al., 2014).
Aminochlorination of Alkenes
The aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide derivatives represents a novel, catalyst-free approach to producing halogenated amines. This method underscores the compound's utility in regioselective halogenation reactions, opening new pathways for synthesizing complex organic molecules (Pu et al., 2016).
Development of COX-2 Inhibitors
Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has led to the development of selective COX-2 inhibitors. The introduction of a fluorine atom into these molecules has been shown to enhance their selectivity and potency, indicating the potential of fluorinated benzenesulfonamides in therapeutic applications (Hashimoto et al., 2002).
Spectroscopic and Structural Analysis
The structural and spectroscopic analysis of para-halogen benzenesulfonamides has provided insights into the effects of halogen substituents on the characteristic bands in their spectra. This research contributes to our understanding of the molecular structure and behavior of these compounds, facilitating their application in various scientific fields (Karabacak et al., 2009).
properties
IUPAC Name |
2,3-dichloro-4-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-5-3(9)1-2-4(6(5)8)13(10,11)12/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUQAFZQKIUTCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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